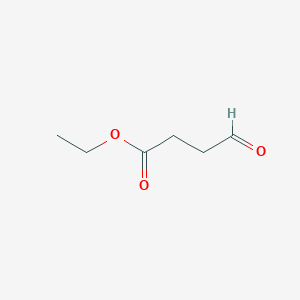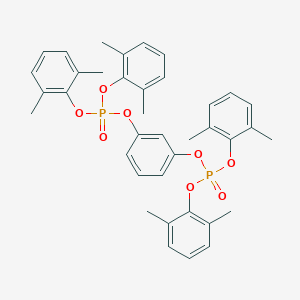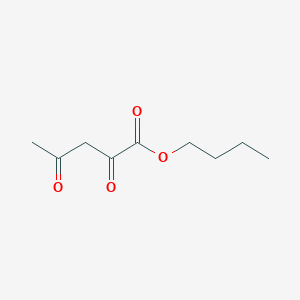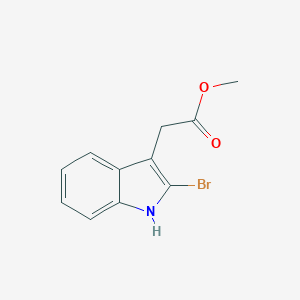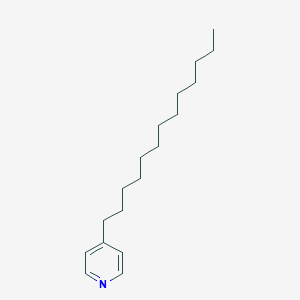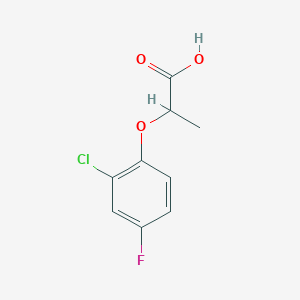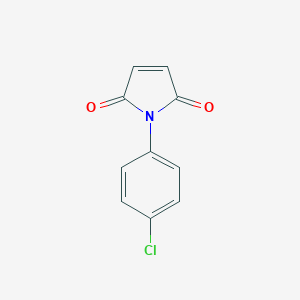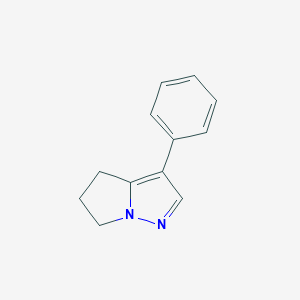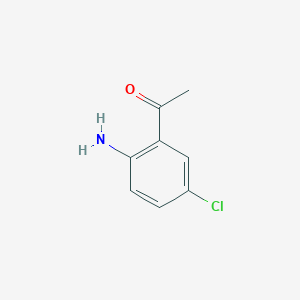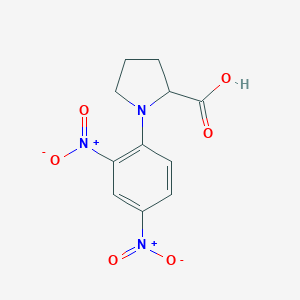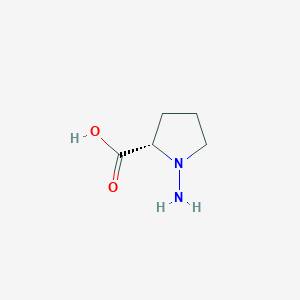
1-Aminoproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminoproline is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a proline analog that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 1-Aminoproline is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes. Additionally, 1-Aminoproline has been shown to enhance the activity of certain enzymes, suggesting that it may have a modulatory effect on enzyme activity.
Efectos Bioquímicos Y Fisiológicos
1-Aminoproline has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of certain enzymes, which may have implications for the development of new drugs. Additionally, 1-Aminoproline has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Aminoproline in lab experiments include its high yield of synthesis and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of 1-Aminoproline. One potential direction is the development of new drugs based on the biochemical and physiological effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in scientific research. Finally, the synthesis of novel analogs of 1-Aminoproline may lead to the development of new compounds with enhanced activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-Aminoproline is a proline analog that has potential applications in scientific research. This compound has been synthesized through various methods and has been shown to have biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 1-Aminoproline can be achieved through several methods. One of the most common methods involves the reaction of proline with ammonia and formaldehyde. Another method involves the reaction of N-acylproline with sodium borohydride. These methods have been studied extensively and have been shown to produce high yields of 1-Aminoproline.
Aplicaciones Científicas De Investigación
1-Aminoproline has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various peptides and has been shown to enhance the activity of certain enzymes. Additionally, 1-Aminoproline has been used in the synthesis of various drugs and has been studied for its potential as a drug target.
Propiedades
Número CAS |
10139-25-0 |
|---|---|
Nombre del producto |
1-Aminoproline |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)N)C(=O)O |
SMILES |
C1CC(N(C1)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)N)C(=O)O |
Sinónimos |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



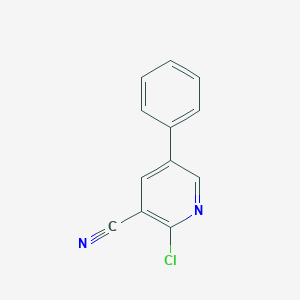
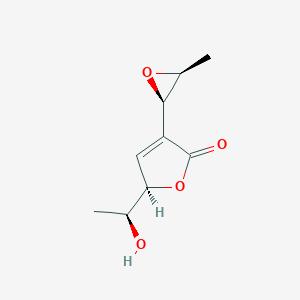
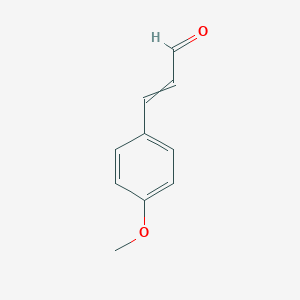
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
